molecular formula C18H22N2O5 B1582875 Z-Pro-pro-OH CAS No. 7360-23-8

Z-Pro-pro-OH

Cat. No. B1582875
CAS RN: 7360-23-8
M. Wt: 346.4 g/mol
InChI Key: GEAZFVPWHCGNLW-UHFFFAOYSA-N
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Description

“Z-Pro-pro-OH” is an organic compound that is part of American Elements’ comprehensive catalog of life science products . It is a white to off-white powder .


Synthesis Analysis

The synthesis of “Z-Pro-pro-OH” involves several steps. The reaction conditions include the use of water and lithium hydroxide in tetrahydrofuran at 20 degrees . The reaction mixture is stirred at room temperature overnight, washed with MTBE, and the pH of the aqueous layer is adjusted to 1.0-2.0 with concentrated HCl .


Molecular Structure Analysis

The molecular formula of “Z-Pro-pro-OH” is C18H22N2O5 . Its molecular weight is 346.38 . The IUPAC name is (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid .


Chemical Reactions Analysis

“Z-Pro-pro-OH” can be used as a starting material to prepare aib-pro endothiopeptides of pharmacological importance . It can also be used to prepare biologically significant fluorophore-labeled peptide tetramers or dimers , and as a reactant to synthesize benzoxazole derived human neutrophil elastase (HNE) inhibitors .


Physical And Chemical Properties Analysis

“Z-Pro-pro-OH” appears as a white to off-white powder . The theoretical density is 1.345 g/cm3 . It has a boiling point of 584.1°C at 760 mmHg . The refractive index is 1.6 .

Scientific Research Applications

Preparation of Aib-Pro Endothiopeptides

Z-Pro-pro-OH can be used as a starting material to prepare aib-pro endothiopeptides . These peptides are of pharmacological importance and can be used in various biological studies.

Synthesis of Fluorophore-Labeled Peptide Tetramers or Dimers

Z-Pro-pro-OH can be used to prepare biologically significant fluorophore-labeled peptide tetramers or dimers . These labeled peptides can be used in fluorescence microscopy and other imaging techniques to visualize and track biological processes.

Synthesis of Benzoxazole Derived Human Neutrophil Elastase (HNE) Inhibitors

Z-Pro-pro-OH can be used as a reactant to synthesize benzoxazole derived human neutrophil elastase (HNE) inhibitors . HNE is a serine protease implicated in the progression of inflammatory diseases, and its inhibitors can be potential therapeutic agents.

Future Directions

“Z-Pro-pro-OH” is one of numerous organic compounds that are part of American Elements’ comprehensive catalog of life science products . American Elements supplies life science materials in most volumes including bulk quantities and also can produce materials to customer specifications . This suggests that “Z-Pro-pro-OH” could have potential applications in various fields of life sciences in the future.

Mechanism of Action

Target of Action

Z-Pro-pro-OH, also known as Z-Pro-Prolinal, primarily targets the enzyme Prolyl endopeptidase . This enzyme is found in humans and other organisms such as Aeromonas punctata . Prolyl endopeptidase plays a crucial role in the breakdown of proteins, specifically it cleaves peptide bonds on the carboxyl side of proline residues .

Mode of Action

It is known that z-pro-pro-oh can inhibit the activity of prolyl endopeptidase . This inhibition can lead to changes in the protein degradation process, potentially affecting various biological functions.

Biochemical Pathways

Z-Pro-pro-OH’s action on Prolyl endopeptidase affects the protein degradation pathway. By inhibiting Prolyl endopeptidase, Z-Pro-pro-OH can alter the breakdown of proteins, particularly those containing proline residues . This can have downstream effects on various biological processes, including signal transduction and cellular communication .

Pharmacokinetics

Understanding these properties is crucial for determining the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Z-Pro-pro-OH’s action are largely dependent on its inhibition of Prolyl endopeptidase. By inhibiting this enzyme, Z-Pro-pro-OH can affect the degradation of proteins, potentially leading to alterations in cellular functions and processes . For instance, Z-Pro-pro-OH can be used to prepare biologically significant fluorophore-labeled peptide tetramers or dimers .

properties

IUPAC Name

(2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c21-16(19-10-5-9-15(19)17(22)23)14-8-4-11-20(14)18(24)25-12-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H,22,23)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAZFVPWHCGNLW-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Pro-pro-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Z-Pro-Pro-OH in relation to prolyl oligopeptidase?

A1: Z-Pro-Pro-OH acts as a potent inhibitor of prolyl oligopeptidase (PO) [, ]. This enzyme plays a crucial role in the breakdown of proline-containing peptides, influencing various physiological processes. Notably, Z-Pro-Pro-OH exhibited consistent inhibitory effects across bovine brain PO, bovine serum PO, and recombinant Flavobacterium meningosepticum PO [].

Q2: Were there any differences observed in the sensitivity of various PO enzymes to Z-Pro-Pro-OH?

A2: Interestingly, while Z-Pro-Pro-OH inhibited all three tested PO activities (brain, serum, and bacterial) with IC50 values of 7-10nM, a significant difference in sensitivity was noted when compared to another inhibitor, Z-Phe-Pro-methylketone. The bovine brain and serum PO were found to be approximately 4000 times less sensitive to Z-Phe-Pro-methylketone compared to the bacterial enzyme []. This suggests potential structural variations within the active sites of these enzymes, influencing their interaction with different inhibitors.

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